molecular formula C17H29N5O2S B3011988 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 899756-37-7

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B3011988
CAS No.: 899756-37-7
M. Wt: 367.51
InChI Key: REFWCRRIMPYFBA-UHFFFAOYSA-N
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Description

    Reagents: tert-Butyl chloride and a strong base such as sodium hydride.

    Reaction Conditions: Alkylation reaction to introduce the tert-butyl group at the desired position.

  • Attachment of the Diethylaminoethyl Group

      Reagents: Diethylamine and an appropriate alkylating agent.

      Reaction Conditions: Nucleophilic substitution to attach the diethylaminoethyl group.

  • Formation of the Oxalamide Moiety

      Reagents: Oxalyl chloride and the intermediate compound from the previous steps.

      Reaction Conditions: Reaction under anhydrous conditions to form the final oxalamide structure.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves multiple steps:

    • Formation of the Thieno[3,4-c]pyrazole Core

        Starting Materials: 2-aminothiophene and an appropriate diketone.

        Reaction Conditions: Cyclization under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Typically carried out in aqueous or organic solvents.

        Products: Oxidized derivatives of the thieno[3,4-c]pyrazole core.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted under anhydrous conditions.

        Products: Reduced forms of the compound, potentially altering the oxalamide or thieno[3,4-c]pyrazole moieties.

    • Substitution

        Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

        Conditions: Solvent and temperature conditions tailored to the specific substitution reaction.

        Products: Substituted derivatives with modified functional groups.

    Common Reagents and Conditions

      Solvents: Dichloromethane, ethanol, and water.

      Catalysts: Acidic or basic catalysts depending on the reaction type.

      Temperature: Reactions may require heating or cooling to optimize yields.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

      Material Science:

    Biology and Medicine

      Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

      Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

      Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

      Oxalamide Derivatives: Molecules featuring the oxalamide functional group but with varying side chains.

    Uniqueness

    N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is unique due to the combination of its thieno[3,4-c]pyrazole core and the specific tert-butyl and diethylaminoethyl substituents. This combination may confer unique chemical properties and biological activities not seen in other similar compounds.

    Properties

    IUPAC Name

    N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(diethylamino)ethyl]oxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H29N5O2S/c1-6-21(7-2)9-8-18-15(23)16(24)19-14-12-10-25-11-13(12)20-22(14)17(3,4)5/h6-11H2,1-5H3,(H,18,23)(H,19,24)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    REFWCRRIMPYFBA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H29N5O2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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